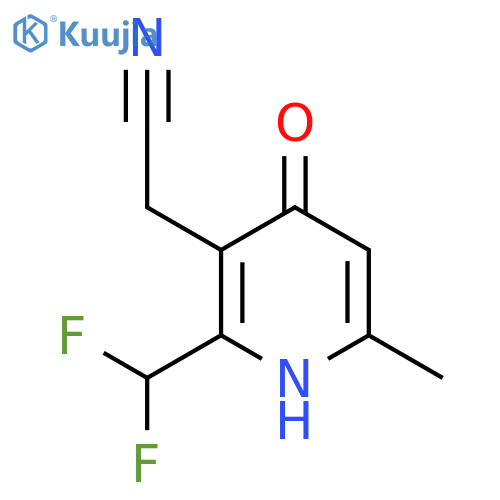Cas no 1807132-37-1 (2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)

1807132-37-1 structure
商品名:2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
CAS番号:1807132-37-1
MF:C9H8F2N2O
メガワット:198.169428825378
CID:4887725
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
-
- インチ: 1S/C9H8F2N2O/c1-5-4-7(14)6(2-3-12)8(13-5)9(10)11/h4,9H,2H2,1H3,(H,13,14)
- InChIKey: AHBMBQZJTREXQV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CC#N)C(C=C(C)N1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 374
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.9
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029375-500mg |
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile |
1807132-37-1 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
| Alichem | A029029375-250mg |
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile |
1807132-37-1 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029029375-1g |
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile |
1807132-37-1 | 95% | 1g |
$3,068.70 | 2022-03-31 |
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
1807132-37-1 (2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
